Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro
The 5-bromo derivative offers a clear kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog. While direct comparative kinetic data for these exact ethyl acetates is not available in open literature, the fundamental principle of aryl halide reactivity is well-established: the C-Br bond is weaker and more labile than the C-Cl bond, leading to faster oxidative addition, the rate-determining step in many Pd-catalyzed couplings [1]. This class-level inference translates to a significant practical benefit for Ethyl 2-(5-bromopyrimidin-4-yl)acetate (185030-22-2) over its chlorinated counterpart (CAS 1261625-12-0).
| Evidence Dimension | Aryl Halide Bond Dissociation Energy (BDE) and Relative Reactivity |
|---|---|
| Target Compound Data | C-Br bond: ~84 kcal/mol (general aryl bromide) |
| Comparator Or Baseline | C-Cl bond: ~97 kcal/mol (general aryl chloride) |
| Quantified Difference | Approximately 13 kcal/mol lower BDE for C-Br vs. C-Cl, leading to orders of magnitude faster reaction rates in Pd-catalyzed couplings [1]. |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck) based on class-level reactivity principles. |
Why This Matters
This enhanced reactivity enables lower reaction temperatures, shorter reaction times, and potentially higher yields for the key synthetic step, reducing process development time and cost.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
